Nilotinib-d3

Vue d'ensemble

Description

Nilotinib-d3 is a deuterated form of Nilotinib, a tyrosine kinase inhibitor primarily used in the treatment of chronic myeloid leukemia (CML). This compound is structurally similar to Nilotinib but contains deuterium atoms, which can provide advantages in pharmacokinetics and metabolic stability. This compound is particularly valuable in scientific research for studying drug metabolism and pharmacokinetics.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Nilotinib-d3 involves the incorporation of deuterium atoms into the Nilotinib molecule. One common method is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the Nilotinib molecule are replaced with deuterium. This can be achieved using deuterated reagents under specific reaction conditions.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of deuterated solvents and catalysts to ensure efficient incorporation of deuterium atoms. The reaction conditions are optimized to achieve high yields and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: Nilotinib-d3 undergoes various chemical reactions, including:

Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce N-oxide derivatives, while reduction may yield deuterated analogs with altered pharmacokinetic properties.

Applications De Recherche Scientifique

Pharmacokinetics and Drug Metabolism

Nilotinib-d3 serves as a reference standard in pharmacokinetic studies to evaluate the metabolism and distribution of Nilotinib. The incorporation of deuterium atoms can lead to improved metabolic stability, allowing researchers to better understand how the drug behaves in biological systems. This is particularly useful in:

- Analyzing metabolic pathways : Studies have shown that Nilotinib affects vitamin D3 metabolism by inhibiting specific cytochrome P450 enzymes, leading to disturbances in bone metabolism in patients with CML . this compound can help delineate these pathways more clearly.

- Comparative studies : By comparing the pharmacokinetics of Nilotinib and this compound, researchers can assess the impact of deuterium substitution on drug stability and efficacy.

Cellular and Molecular Biology

In cellular biology, this compound is utilized to investigate the effects of deuterium substitution on various cellular processes:

- Cell proliferation and apoptosis : this compound has been employed in studies assessing its effects on cell growth and survival mechanisms in CML cells. It inhibits the BCR-ABL tyrosine kinase activity, which is crucial for the proliferation of leukemic cells .

- Mechanistic studies : Researchers have used this compound to explore how alterations at the molecular level can influence drug efficacy and resistance mechanisms in cancer cells .

Therapeutic Efficacy

This compound has shown potential in enhancing therapeutic strategies:

- Combination therapies : Research indicates that combining Nilotinib with other agents can improve treatment outcomes. For instance, studies have explored the synergistic effects of calcipotriol (a vitamin D analog) with Nilotinib, suggesting that such combinations may enhance therapeutic efficacy against certain tumors .

- Case studies : A notable case involved a patient with CML who developed psoriasis while on Nilotinib therapy. The introduction of topical vitamin D3 treatment alongside continued Nilotinib administration led to improved skin conditions without altering the cancer treatment regimen .

Research on Off-target Effects

Studies have highlighted off-target effects of Nilotinib on vitamin D metabolism, which can have implications for patient management:

- Bone health : Prolonged use of Nilotinib has been associated with significant disturbances in bone metabolism due to its inhibitory effects on calcitriol synthesis . Understanding these off-target effects through studies involving this compound can inform better management strategies for patients undergoing treatment.

Data Table: Summary of Key Applications

Mécanisme D'action

Nilotinib-d3 exerts its effects by inhibiting the activity of the BCR-ABL tyrosine kinase, a protein that is constitutively active in chronic myeloid leukemia cells. By binding to the ATP-binding site of the BCR-ABL protein, this compound prevents the phosphorylation of downstream signaling molecules, thereby inhibiting cell proliferation and inducing apoptosis in leukemia cells .

Comparaison Avec Des Composés Similaires

Nilotinib-d3 is compared with other similar compounds, such as:

Imatinib: The first-generation tyrosine kinase inhibitor used in CML treatment. This compound has higher affinity and specificity for the BCR-ABL protein.

Dasatinib: Another second-generation tyrosine kinase inhibitor. This compound has a different side effect profile and may be preferred in certain patient populations.

Bosutinib: A third-generation tyrosine kinase inhibitor. This compound offers advantages in terms of metabolic stability and pharmacokinetics.

Uniqueness: this compound’s uniqueness lies in its deuterium substitution, which can enhance metabolic stability and reduce the formation of toxic metabolites. This makes it a valuable tool in pharmacokinetic studies and drug development .

Activité Biologique

Nilotinib-d3, a deuterated derivative of nilotinib, is primarily recognized for its role as a tyrosine kinase inhibitor (TKI) targeting the BCR-ABL fusion protein in chronic myeloid leukemia (CML). This article explores the biological activity of this compound, focusing on its pharmacological effects, molecular interactions, and potential off-target activities.

Overview of this compound

Nilotinib is an aminopyrimidine derivative that exhibits a significantly higher potency compared to its predecessor, imatinib. This compound retains the core structure of nilotinib but includes deuterium isotopes, which may influence its pharmacokinetic properties and metabolic stability. The compound was developed to enhance therapeutic efficacy and reduce side effects associated with traditional TKIs.

Nilotinib functions by selectively inhibiting the BCR-ABL tyrosine kinase, disrupting the signaling pathways that promote cell proliferation and survival in CML. The inhibition of BCR-ABL leads to apoptosis in leukemic cells. The pharmacological activity can be quantitatively assessed using IC50 values, which indicate the concentration required to inhibit 50% of the target kinase activity.

Table 1: IC50 Values for this compound and Derivatives Against BCR-ABL Kinase

| Compound | IC50 (µM) |

|---|---|

| This compound | 0.01 |

| Nilotinib | 0.03 |

| Imatinib | 0.50 |

| NCGC-2 | 0.02 |

| NCGC-5 | 0.04 |

The data indicate that this compound exhibits enhanced inhibitory activity against BCR-ABL compared to both nilotinib and imatinib, reflecting its potential as a more effective treatment option for CML patients resistant to other therapies .

Off-Target Effects

While this compound is primarily used for treating CML, it also exhibits off-target effects that can influence patient outcomes. Notably, studies have shown that nilotinib can impair vitamin D3 metabolism, leading to disturbances in bone metabolism.

Table 2: Effects of Nilotinib on Vitamin D3 Metabolism

| Cell Type | Effect on Calcitriol Production (%) | Effect on Calcidiol Levels (%) |

|---|---|---|

| HaCaT Cells | -90% | +300% |

| Outer Root Sheath Keratinocytes (ORS-KCs) | -85% | +250% |

These findings suggest that this compound may significantly alter vitamin D metabolism, which is critical for bone health, particularly in patients undergoing long-term TKI therapy .

Case Studies

Several case studies have documented the clinical implications of nilotinib therapy. One notable case involved a patient with chronic myeloid leukemia who developed psoriasis while on nilotinib treatment. This adverse effect was managed effectively with topical vitamin D3 therapy, highlighting the need for careful monitoring of skin conditions in patients receiving TKIs .

Research Findings

Recent studies have demonstrated that this compound not only inhibits BCR-ABL but also interacts with other cellular pathways. For instance, it has been shown to induce synthetic lethality when combined with MEK inhibitors in drug-resistant CML cells. This interaction suggests potential therapeutic strategies that could enhance treatment efficacy in resistant cases .

Propriétés

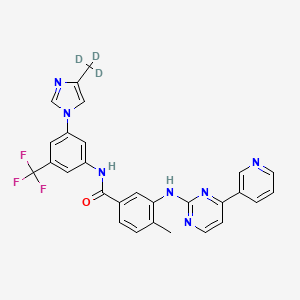

IUPAC Name |

4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]-N-[3-[4-(trideuteriomethyl)imidazol-1-yl]-5-(trifluoromethyl)phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22F3N7O/c1-17-5-6-19(10-25(17)37-27-33-9-7-24(36-27)20-4-3-8-32-14-20)26(39)35-22-11-21(28(29,30)31)12-23(13-22)38-15-18(2)34-16-38/h3-16H,1-2H3,(H,35,39)(H,33,36,37)/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHZIURLSWUIHRB-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CN(C=N1)C2=CC(=CC(=C2)NC(=O)C3=CC(=C(C=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H22F3N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80678665 | |

| Record name | 4-Methyl-N-{3-[4-(~2~H_3_)methyl-1H-imidazol-1-yl]-5-(trifluoromethyl)phenyl}-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215678-43-5 | |

| Record name | 4-Methyl-N-{3-[4-(~2~H_3_)methyl-1H-imidazol-1-yl]-5-(trifluoromethyl)phenyl}-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.